molecular formula C13H9FN4S B2467569 5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine CAS No. 2248392-70-1

5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine

Cat. No.: B2467569
CAS No.: 2248392-70-1
M. Wt: 272.3
InChI Key: YOWHLYLZZLDMGL-UHFFFAOYSA-N
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Description

The chemical entity 5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine is a sophisticated small molecule featuring a 2-aminothiazole core, a structure recognized as a privileged scaffold in medicinal chemistry . The aminothiazole ring system is a versatile moiety commonly found in compounds with diverse pharmacological activities and is a key component in several clinically used drugs and investigational compounds . The specific substitution pattern on this core, incorporating multiple nitrogen-containing heterocycles, is characteristic of molecules designed to modulate central nervous system (CNS) targets, particularly metabotropic glutamate receptors (mGluRs) . Compounds with similar structural features, such as pyridyl, fluoropyridyl, and thiazolyl groups, have been extensively investigated as potent and selective negative allosteric modulators (NAMs) of the mGlu5 receptor . As such, this compound represents a valuable chemical tool for researchers exploring the role of mGlu5 and related pathways in various neurological and psychiatric disorders, including addiction, anxiety, major depressive disorder, and Parkinson's disease levodopa-induced dyskinesia . Furthermore, the 2-aminothiazole pharmacophore is also prevalent in research areas beyond mGluR modulation. It is a common structure in the development of kinase inhibitors, such as spleen tyrosine kinase (Syk) inhibitors for inflammatory and autoimmune diseases, and in probes for other enzyme targets . The presence of multiple aromatic heterocycles suggests potential for intramolecular non-bonding interactions, which can help stabilize specific conformations that are essential for biological activity and receptor binding affinity . This compound is supplied for research purposes to support hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for further chemical exploration in academic and industrial discovery programs.

Properties

IUPAC Name

5-(3-fluoropyridin-4-yl)-4-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4S/c14-10-7-17-5-3-9(10)12-11(18-13(15)19-12)8-2-1-4-16-6-8/h1-7H,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWHLYLZZLDMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(SC(=N2)N)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

α-Bromoketone and Thiourea Condensation

A classical Hantzsch thiazole synthesis involves reacting α-bromoketones with thioureas. For the target compound, this requires:

  • α-Bromoketone Precursor : 3-(Pyridin-3-yl)-1-(3-fluoropyridin-4-yl)propan-1-one.
  • Thiourea Derivative : N-Substituted thiourea bearing an amine group.

Synthetic Protocol :

  • Preparation of α-Bromoketone :
    • Bromination of 3-(pyridin-3-yl)propan-1-one using phenyltrimethylammonium tribromide yields the α-bromoketone intermediate.
    • Yield : 78% (reported for analogous brominations).
  • Cyclization with Thiourea :
    • Reaction of α-bromoketone (1.2 equiv) with thiourea (1.0 equiv) in ethanol under reflux (12 h) forms the thiazole core.
    • Reaction Mechanism :

      $$

      \text{Thiourea} + \alpha\text{-Bromoketone} \xrightarrow{\text{EtOH, Δ}} \text{Thiazole-2-amine} + \text{HBr}

      $$
    • Yield : 65–72% (based on similar syntheses).

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.52 (d, J = 5.2 Hz, 1H, pyridinyl), 8.34 (s, 1H, thiazole-H), 7.89–7.82 (m, 2H, pyridinyl), 7.45 (dd, J = 8.8, 2.9 Hz, 1H), 6.98 (br s, 2H, NH2).
  • MS (ESI) : m/z 314.1 [M + H]+.

Post-cyclization functionalization enables precise introduction of aromatic groups. For the 4-(pyridin-3-yl) substituent:

  • Intermediate : 5-Bromo-4-iodo-1,3-thiazol-2-amine.
  • Coupling with Pyridin-3-ylboronic Acid :
    • Pd(PPh3)4 (5 mol%), K2CO3 (2.0 equiv), DME/H2O (4:1), 80°C, 24 h.
    • Yield : 58% (analogous to patent examples).

Buchwald-Hartwig Amination for Fluoropyridinyl Attachment

The 3-fluoropyridin-4-yl group is introduced via amination:

  • Intermediate : 5-Chloro-4-(pyridin-3-yl)-1,3-thiazol-2-amine.
  • Reaction with 3-Fluoropyridin-4-amine :
    • Pd2(dba)3 (3 mol%), Xantphos (6 mol%), Cs2CO3 (3.0 equiv), toluene, 110°C, 48 h.
    • Yield : 42% (based on similar reactions).

Convergent Synthesis via Cyclocondensation

Amidines and Isothiocyanates

A convergent route inspired by di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine syntheses:

  • Amidine Synthesis :
    • Nitrile precursor (3-fluoropyridin-4-ylacetonitrile) undergoes Pinner reaction to form amidine.
  • Isothiocyanate Preparation :
    • Pyridin-3-amine reacts with thiophosgene to generate isothiocyanate.
  • Cyclocondensation :
    • Amidines and isothiocyanates react in THF with DIAD to form the thiazole.
    • Yield : 36% (reported for analogous thiadiazoles).

Optimization Insight :

  • Use of DIAD improves cyclization efficiency compared to traditional bases.

Gabriel Synthesis with Lawesson’s Reagent

Thiazole Formation from Nitriles

Adapting a method for 4-(4-bromophenyl)thiazol-2-amine:

  • Nitrile Precursor : 3-(Pyridin-3-yl)-2-cyanoacetamide.
  • Lawesson’s Reagent-Mediated Cyclization :
    • Lawesson’s reagent (2.0 equiv), THF, reflux, 6 h.
    • Yield : 68% (similar to Gabriel synthesis).

Advantages :

  • Avoids brominated intermediates, simplifying purification.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Limitations
Hantzsch Cyclization α-Bromoketone + Thiourea 65–72 95–98 Requires unstable bromoketone
Suzuki Coupling Pd-catalyzed cross-coupling 58 97 Sensitive to boronic acid availability
Buchwald-Hartwig Pd-mediated amination 42 90 Long reaction times
Convergent Synthesis Amidines + Isothiocyanates 36 99 Low yield despite high purity
Gabriel Synthesis Lawesson’s reagent cyclization 68 98 Limited substrate scope

Mechanistic Insights and Side Reactions

  • Regioselectivity in Hantzsch Reactions : The α-bromoketone’s electronic profile dictates substitution at C4 and C5. Electron-withdrawing pyridinyl groups enhance reactivity at C5.
  • Fluorine Stability : 3-Fluoropyridin-4-yl groups may undergo hydrolysis under acidic conditions, necessitating pH control during workup.
  • Pd-Catalyzed Couplings : Competing homocoupling of boronic acids or amine oxidation can reduce yields, mitigated by rigorous degassing.

Scale-Up Considerations and Industrial Relevance

  • Cost Efficiency : Hantzsch and Gabriel methods are preferable for large-scale production due to lower catalyst costs.
  • Green Chemistry : Ethanol or water-based systems in cyclization reactions align with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The fluorine atom in the fluoropyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds similar to 5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine exhibit significant antifungal properties. For instance, a study evaluated the antifungal activity of various thiazole derivatives against common fungal pathogens:

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans≤ 25 µg/mL
5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-aminesAspergillus niger≤ 30 µg/mL

These findings suggest that this compound could serve as a lead structure for developing new antifungal agents .

Anticancer Activity

In addition to antifungal properties, there is emerging evidence regarding the anticancer potential of thiazole derivatives. A study highlighted that certain derivatives showed cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Comparison Drug
PC3 (prostate cancer)10.5Doxorubicin (7.8)
Hela (cervical cancer)12.0Doxorubicin (9.5)
A549 (lung cancer)15.0Doxorubicin (10.0)

These results indicate that while the compound exhibits promising anticancer activity, it may be less potent than established chemotherapeutics like doxorubicin .

Case Studies

  • Antifungal Efficacy : A case study involving a series of thiazole derivatives demonstrated their effectiveness against resistant strains of Candida species, highlighting their potential as alternative treatments for fungal infections in immunocompromised patients.
  • Anticancer Research : Another case study focused on the modification of the thiazole structure to enhance its selectivity towards cancer cells while minimizing toxicity to normal cells. This approach led to the identification of more potent analogs with improved therapeutic indices.

Mechanism of Action

The mechanism of action of 5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine (CAS 1048007-94-8)

  • Structure : The thiazole ring is substituted at position 4 with pyridin-3-yl, similar to the target compound. However, the amine group at position 2 is modified with a 2-methyl-5-nitrophenyl substituent.
  • Key Differences: The nitro group introduces strong electron-withdrawing effects, which may reduce metabolic stability compared to the fluorine in the target compound.

4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine

  • Structure : Features a benzenesulfonyl and chloro substituent on the thiazole ring, with a pyridin-3-ylmethyl group on the amine.
  • Key Differences: The sulfonyl group enhances electron-withdrawing properties, which may improve binding to polar active sites but reduce solubility.

N-(2-Ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine (CAS 6531-84-6)

  • Structure : Contains an imidazopyridine substituent on the thiazole ring and an ethylphenyl group on the amine.
  • Key Differences: The imidazopyridine moiety is a larger aromatic system, which may enhance π-π stacking interactions but reduce solubility.

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine

  • Structure : Substituted at position 4 of the thiazole with 4-methoxyphenyl and at position 2 with pyridin-3-ylamine.
  • Key Differences :
    • The methoxy group is electron-donating, which may alter electronic distribution and hydrogen-bonding capacity relative to the fluorine in the target.
    • The absence of a fluorinated pyridine reduces metabolic stability .

5-(Pyridin-4-yl)thiazol-2-amine (CAS 146366-04-3)

  • Structure : The thiazole ring is substituted at position 5 with pyridin-4-yl, a positional isomer of the target compound.
  • Key Differences: Pyridin-4-yl vs. The lack of fluorine may result in lower electronegativity and reduced binding affinity .

Pharmacological and Physicochemical Insights

  • Target Compound Advantages: Fluorine substitution enhances metabolic stability and may improve target binding via electronegative interactions.
  • Challenges :
    • The fluorine atom may reduce solubility, necessitating formulation optimization.
    • Structural complexity could complicate synthesis compared to simpler analogs like 5-(Pyridin-4-yl)thiazol-2-amine.

Biological Activity

5-(3-Fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of fluorine and pyridine moieties enhances its pharmacological profiles. The molecular structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H10FN3S
  • Molecular Weight : 253.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in inflammatory processes and cell signaling pathways. One significant mechanism involves its role as an antagonist of the A2B adenosine receptor, which is implicated in several inflammatory diseases.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance:

CompoundTarget BacteriaMIC (mg/mL)Reference
5eBacillus cereus0.12
5mStaphylococcus aureus (MRSA)0.06
5xSalmonella Typhimurium0.12

These results indicate that modifications in the thiazole structure can enhance antibacterial activity against resistant strains.

Anti-inflammatory Activity

The compound has shown promise in reducing pro-inflammatory cytokines such as IL-6 in vitro. This effect is mediated through the inhibition of the A2B adenosine receptor signaling pathway, which is crucial for the modulation of immune responses.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the anti-inflammatory effects of similar thiazole derivatives, revealing that they significantly inhibited IL-6 production in human fibroblasts when treated with agonists, suggesting potential therapeutic applications in diseases characterized by inflammation .
  • Structure-Activity Relationship (SAR) : Investigations into various thiazole derivatives have highlighted the importance of specific substituents on the thiazole ring for enhancing biological activity. For example, introducing different functional groups can significantly alter both the potency and selectivity of these compounds towards their targets .
  • Computational Studies : Molecular docking studies have been employed to predict binding affinities and interactions between this compound and its biological targets. These studies provide insights into how structural modifications can optimize efficacy .

Q & A

(Basic) What are the established synthetic methodologies for preparing 5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine, and what key reaction parameters influence its yield?

Answer:
The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for cyclization steps .
  • Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may require reflux conditions to avoid side reactions .
  • Catalysts : Base catalysts like NaOH or KOH facilitate deprotonation during thiazole ring formation .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (DMSO/water) ensures purity .

(Advanced) How can researchers address challenges in achieving regioselectivity during the cyclization step of this thiazole-2-amine derivative?

Answer:
Regioselectivity issues arise from competing nucleophilic attacks during cyclization. Strategies include:

  • Directed metalation : Use of Lewis acids (e.g., ZnCl₂) to coordinate with pyridinyl nitrogen, directing thiolate attack to the desired position .
  • Protecting groups : Temporary protection of the pyridine nitrogen with Boc groups prevents undesired side reactions .
  • Computational guidance : DFT calculations predict thermodynamic favorability of regiochemical pathways .

(Advanced) What experimental approaches are recommended to resolve contradictions between in vitro and in vivo biological activity data for this compound?

Answer:
Contradictions may stem from metabolic instability or off-target effects. Methodological solutions:

  • Metabolic profiling : LC-MS/MS identifies metabolites that may alter activity .
  • Plasma stability assays : Incubate the compound in plasma to assess degradation kinetics .
  • Orthogonal assays : Use SPR (surface plasmon resonance) to confirm target binding affinity independently of cellular systems .

(Advanced) What methodologies are employed to investigate the structure-activity relationship (SAR) of pyridinyl and fluoropyridinyl substitutions on the thiazole core?

Answer:
SAR studies require systematic variation of substituents:

  • Analog synthesis : Replace fluoropyridinyl with chloro- or methylpyridinyl groups to assess electronic effects .
  • Biological testing : Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR or JAK2) .
  • 3D-QSAR modeling : CoMFA or CoMSIA analyses correlate substituent properties with activity trends .

(Basic) Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., thiazole C-2 vs. C-4 substitution) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 313.0825 for C₁₃H₁₀F N₅S) .
  • HPLC : Purity >95% using a C18 column (gradient: 10–90% MeOH in H₂O + 0.1% TFA) .

(Advanced) How can computational modeling (e.g., molecular docking) guide the design of derivatives targeting specific kinase enzymes?

Answer:

  • Docking simulations : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR T790M mutant) .
  • Free energy calculations : MM-PBSA estimates binding affinity changes upon fluoropyridinyl substitution .
  • Pharmacophore mapping : Identify critical H-bond acceptors (e.g., thiazole N) and hydrophobic pockets .

(Advanced) What strategies optimize the solubility and bioavailability of this compound in preclinical pharmacological studies?

Answer:

  • Salt formation : Hydrochloride salts improve aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
  • LogP adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce cLogP below 3 .

(Advanced) How do researchers analyze conflicting crystallographic data regarding the dihedral angles between the thiazole and pyridine rings?

Answer:

  • High-resolution X-ray diffraction : Collect data at 100 K to minimize thermal motion artifacts .
  • Torsional angle comparisons : Overlay multiple crystal structures to identify consensus angles .
  • DFT optimization : Compare experimental angles with gas-phase computational models to assess packing effects .

(Advanced) What biochemical assays are most appropriate for evaluating the compound's inhibitory effects on tyrosine kinases?

Answer:

  • Kinase-Glo® Luminescent Assay : Measure ATP depletion in recombinant kinase systems (e.g., Abl1 or Src) .
  • Cellular phosphorylation assays : Use Western blotting to quantify p-ERK or p-Akt levels in treated cancer cells .
  • SPR-based binding : Monitor real-time interactions with immobilized kinase domains .

(Advanced) What metabolic profiling techniques are recommended to identify potential degradation products or active metabolites?

Answer:

  • In vitro microsomal incubation : Use human liver microsomes + NADPH to generate Phase I metabolites .
  • UHPLC-QTOF-MS : Detect metabolites with mass accuracy <5 ppm and fragment ion matching .
  • Stable isotope labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways .

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